4-(Dimethoxy(methyl)silyl)aniline
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Overview
Description
4-(Dimethoxy(methyl)silyl)aniline is a novel organosilicon compound characterized by the presence of both an aniline group and a dimethoxymethylsilyl group. This unique structure allows it to exhibit properties that are beneficial in various industrial and scientific applications, particularly in the fields of materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxy(methyl)silyl)aniline typically involves the reaction of aniline with dimethoxymethylsilane under controlled conditions. The process may include the use of catalysts to facilitate the reaction and ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxy(methyl)silyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and strong bases are employed.
Major Products Formed: The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted aniline derivatives .
Scientific Research Applications
4-(Dimethoxy(methyl)silyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals with improved efficacy and stability.
Industry: It serves as a coupling agent in the production of adhesives, sealants, and coatings, enhancing the adhesion properties of these materials
Mechanism of Action
The mechanism of action of 4-(Dimethoxy(methyl)silyl)aniline involves its interaction with various molecular targets. The dimethoxymethylsilyl group facilitates the formation of strong covalent bonds with inorganic surfaces, while the aniline group can engage in hydrogen bonding and π-π interactions with organic molecules. These interactions contribute to its effectiveness as a coupling agent and its potential in drug delivery systems .
Comparison with Similar Compounds
- Anilino-methyl-trimethoxysilane
- Dimethoxydimethylsilane
- Trimethoxymethylsilane
Comparison: Compared to similar compounds, 4-(Dimethoxy(methyl)silyl)aniline exhibits unique properties due to the presence of both an aniline group and a dimethoxymethylsilyl group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications. Its ability to form stable complexes with both organic and inorganic molecules sets it apart from other silane compounds .
Properties
Molecular Formula |
C9H15NO2Si |
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Molecular Weight |
197.31 g/mol |
IUPAC Name |
4-[dimethoxy(methyl)silyl]aniline |
InChI |
InChI=1S/C9H15NO2Si/c1-11-13(3,12-2)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 |
InChI Key |
PEJIRIKCMRPHKT-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C1=CC=C(C=C1)N)OC |
Origin of Product |
United States |
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